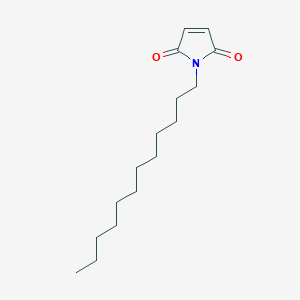

N-月桂酰马来酰亚胺

概述

描述

1H-Pyrrole-2,5-dione, 1-dodecyl- (PDD) is an organic compound belonging to the pyrrole family of compounds. It is a colorless, viscous liquid with a strong odor. The structure of PDD consists of a pyrrole ring with a methylene group attached to its nitrogen atom, and a dodecyl group attached to its carbon atom. PDD is a versatile compound with a wide range of applications in the fields of science and technology. Its unique properties make it an ideal material for use in synthesis, research, and development.

科学研究应用

生物偶联

N-月桂酰马来酰亚胺已用于生物偶联,这是一个涉及将两个生物分子连接在一起的过程。 在一项研究中,N-芳基马来酰亚胺(一类包括 N-月桂酰马来酰亚胺的化合物)被合成作为潜在的放射性假肢基团,用于肽和蛋白质的放射性标记 . 研究人员发现,N-芳基马来酰亚胺与模型氨基酸 N-乙酰基-L-半胱氨酸的反应效率极高 .

共轭聚合物的合成

N-月桂酰马来酰亚胺已用于共轭聚合物的合成。 这些聚合物在电光材料领域特别令人感兴趣,因为它们具有电导率、非线性光学和电致发光等理想特性 .

荧光发射

使用 N-月桂酰马来酰亚胺合成的 p-共轭聚合物被发现表现出从黄色到淡蓝色在四氢呋喃中的强光致发光 . 这种特性使它们在有机发光二极管的开发中具有潜在的用途。

热稳定性

使用 N-月桂酰马来酰亚胺合成的聚合物被发现比单体和其他聚合物具有更高的热稳定性 . 这种特性使它们在需要高热稳定性材料的应用中具有潜在的用途。

在狄尔斯-阿尔德反应中的应用

N-苯基马来酰亚胺(一种与 N-月桂酰马来酰亚胺类似的化合物)已用于狄尔斯-阿尔德反应 . 尽管没有提到 N-月桂酰马来酰亚胺在此背景下的具体应用,但它有可能以类似的方式使用。

在有机晶体管中的潜在应用

未来方向

The future directions of “1H-Pyrrole-2,5-dione, 1-dodecyl-” research could involve exploring its potential pharmacological properties, including its anti-inflammatory and antimicrobial activities . Further studies could also focus on developing more efficient synthesis methods for this compound and its derivatives.

作用机制

Target of Action

N-Laurylmaleimide, also known as 1-dodecylpyrrole-2,5-dione, is a derivative of maleimide where the NH group is replaced with an alkyl group . The primary targets of N-Laurylmaleimide are thiol groups in proteins and peptides . It has been suggested that the β(1,3)glucan synthase, a membrane enzyme, could be a potential target of N-ethylmaleimide and some of its analogues in Candida albicans cells .

Mode of Action

N-Laurylmaleimide is reactive towards thiols and is commonly used to modify cysteine residues in proteins and peptides . This reactivity is a special feature of maleimides, which are susceptible to additions across the double bond either by Michael additions or via Diels-Alder reactions .

Biochemical Pathways

It is known that the compound can affect the flux of metabolites through metabolic pathways, ensuring that the output of the pathways meets biological demand . It is also suggested that N-Laurylmaleimide affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as tetrahydrofuran . This property could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

It is known that the compound can modify cysteine residues in proteins and peptides, which could potentially alter their function . Additionally, N-Laurylmaleimide has been shown to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .

Action Environment

The action of N-Laurylmaleimide can be influenced by environmental factors. For instance, the compound was dissolved in tetrahydrofuran to precipitate the proteins present in the biofluid sample, provide a reaction environment for derivatization, and enable the use of SUPRAS as the dispersing agent . These factors could potentially influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

N-Laurylmaleimide plays a significant role in biochemical reactions. It has been used in the derivatization of glutathione, a critical antioxidant in biofluids . The compound interacts with glutathione in a reaction environment provided by tetrahydrofuran . This interaction is crucial for the determination of glutathione concentrations, which can be used for clinical diagnostics .

Cellular Effects

It has been observed that N-Laurylmaleimide-based small molecules can induce the generation of mesenchymal stem cell-derived functional endothelial cells . These cells can facilitate rapid endothelialization after vascular injury .

Molecular Mechanism

It is known that N-Laurylmaleimide can induce the expression of CD31, a protein involved in cell adhesion and cell signaling . This suggests that N-Laurylmaleimide may exert its effects at the molecular level by influencing protein expression and cell signaling pathways .

Temporal Effects in Laboratory Settings

It has been used in a study where it was dissolved in tetrahydrofuran to precipitate proteins present in biofluid samples . This suggests that N-Laurylmaleimide may have an impact on protein stability and degradation over time .

Metabolic Pathways

Given its interaction with glutathione, it may be involved in antioxidant metabolism .

Transport and Distribution

Given its solubility in tetrahydrofuran, it may be distributed within cells and tissues through passive diffusion .

Subcellular Localization

Given its interaction with glutathione, it may be localized in the cytoplasm where glutathione is predominantly found .

属性

IUPAC Name |

1-dodecylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15(18)12-13-16(17)19/h12-13H,2-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLLJZNSZJHXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066223 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17616-03-4 | |

| Record name | N-Dodecylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17616-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017616034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

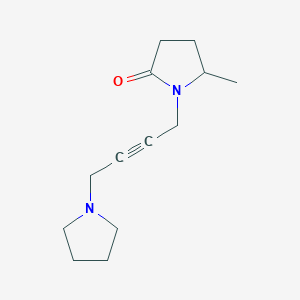

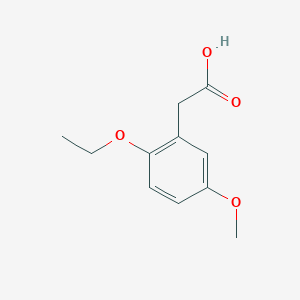

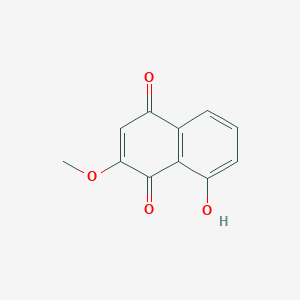

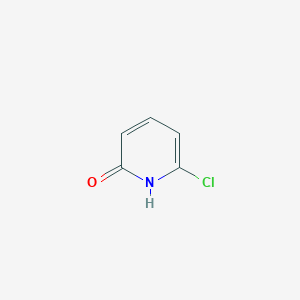

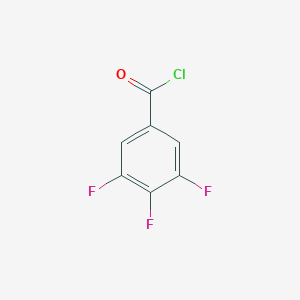

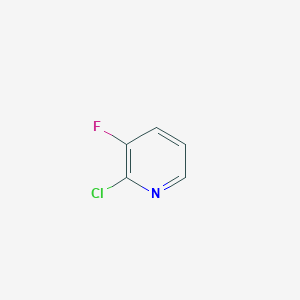

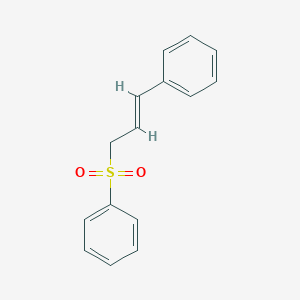

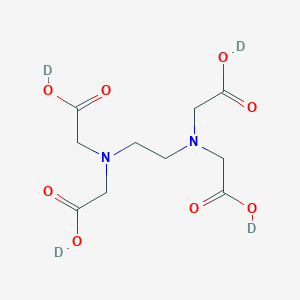

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Laurylmaleimide facilitate the analysis of glutathione in complex biofluids?

A1: N-Laurylmaleimide plays a crucial role in this analytical method by reacting specifically with glutathione (GSH) through a thiol-maleimide derivatization. This reaction forms a stable thioether bond between the thiol group of GSH and the maleimide group of N-Laurylmaleimide []. This derivatization step serves three key purposes:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)